molecular formula C21H25N3O2 B7133411 N-[4-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)phenyl]formamide

N-[4-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)phenyl]formamide

Cat. No.: B7133411
M. Wt: 351.4 g/mol
InChI Key: PJULNBIYCQEKAW-UHFFFAOYSA-N
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Description

N-[4-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)phenyl]formamide is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms

Properties

IUPAC Name

N-[4-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)phenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-17-11-12-23(15-18-5-3-2-4-6-18)13-14-24(17)21(26)19-7-9-20(10-8-19)22-16-25/h2-10,16-17H,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJULNBIYCQEKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1C(=O)C2=CC=C(C=C2)NC=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)phenyl]formamide typically involves a multi-step process. One common method starts with the coupling of benzaldehyde and methyl vinyl ketone, followed by the formation of an azide from methyl nitrite. The intermediate product is then subjected to reductive amination to form the diazepane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and liquid chromatography for purification ensures high purity of the final product . The reaction conditions are optimized to achieve maximum yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)phenyl]formamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)phenyl]formamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with calcium channels. It acts as an inhibitor, blocking the flow of calcium ions and thereby modulating neuronal activity. This mechanism is particularly relevant in the context of neurological disorders, where dysregulation of calcium channels can lead to various pathological conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-5-methyl-1,4-diazepane
  • 1-Benzyl-7-methyl-1,4-diazepane
  • 1,4-diazepane

Uniqueness

N-[4-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)phenyl]formamide is unique due to the presence of the formamide group, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it exhibits higher specificity and potency in its interactions with molecular targets .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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